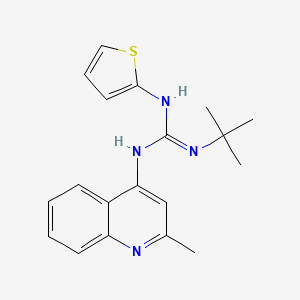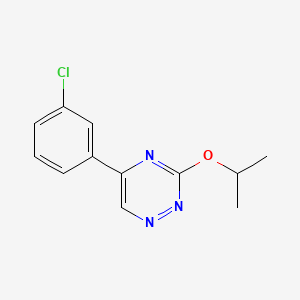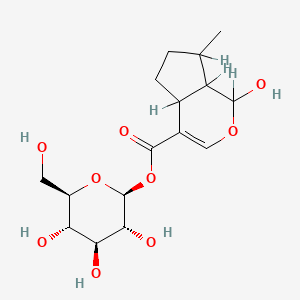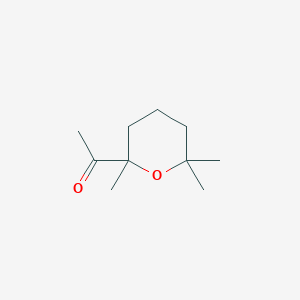
Thiazolidine, 2-methyl-2-(4-pentynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 2-methyl-2-(4-pentynyl)- is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 2-methyl-2-(4-pentynyl)- typically involves the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF). This reaction yields the desired thiazolidine derivative . Other synthetic approaches include multicomponent reactions, click reactions, and green chemistry techniques that aim to improve selectivity, purity, product yield, and pharmacokinetic activity .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often utilize green synthesis techniques, such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis. These methods are designed to be eco-friendly, cost-effective, and efficient, providing high yields and cleaner reaction profiles .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolidine, 2-methyl-2-(4-pentynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more oxidized forms.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, 1,2-aminothiols, and various catalysts. For example, the reaction between 1,2-aminothiols and aldehydes under physiological conditions can produce stable thiazolidine products without the need for a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction between a Schiff base and thioglycolic acid can yield bis spiro[(5-methylindoline3,2-(4 H) thiazolidine)-2,40(1H)-dione]1,10-biphenyl, which has been scrutinized for its antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 2-methyl-2-(4-pentynyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of thiazolidine, 2-methyl-2-(4-pentynyl)- involves its interaction with specific molecular targets and pathways. For example, thiazolidinediones (a related class of compounds) exert their effects by stimulating the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, which plays a role in regulating glucose and lipid metabolism . Additionally, these compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to thiazolidine, 2-methyl-2-(4-pentynyl)- include:
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidinedione: A class of compounds known for their antidiabetic activity.
Phthalimido-thiazolidine-2,4-dione: A hybrid compound with potential anticancer activity.
Uniqueness
Thiazolidine, 2-methyl-2-(4-pentynyl)- is unique due to its specific structural features and the presence of a pentynyl group, which can influence its chemical reactivity and biological activity. This compound’s diverse range of applications in chemistry, biology, medicine, and industry further highlights its uniqueness and potential for future research and development .
Eigenschaften
CAS-Nummer |
75606-56-3 |
|---|---|
Molekularformel |
C9H15NS |
Molekulargewicht |
169.29 g/mol |
IUPAC-Name |
2-methyl-2-pent-4-ynyl-1,3-thiazolidine |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h1,10H,4-8H2,2H3 |
InChI-Schlüssel |
UMXBPUMDAXXPNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NCCS1)CCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)

![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)




